molecular formula C13H16N6O2 B6089099 6-[(4,6-dimethylpyrimidin-2-yl)amino]-3,4,9,9a-tetrahydro-2H-pyrazino[1,2-c]pyrimidine-1,8-dione

6-[(4,6-dimethylpyrimidin-2-yl)amino]-3,4,9,9a-tetrahydro-2H-pyrazino[1,2-c]pyrimidine-1,8-dione

Cat. No.: B6089099
M. Wt: 288.31 g/mol
InChI Key: WSIANLCKWHPVRA-UHFFFAOYSA-N
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Description

6-[(4,6-dimethylpyrimidin-2-yl)amino]-3,4,9,9a-tetrahydro-2H-pyrazino[1,2-c]pyrimidine-1,8-dione is a complex organic compound with a unique structure that combines elements of pyrimidine and pyrazino-pyrimidine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(4,6-dimethylpyrimidin-2-yl)amino]-3,4,9,9a-tetrahydro-2H-pyrazino[1,2-c]pyrimidine-1,8-dione typically involves the cyclization of aryl-, aroyl-, and (4,6-dimethylpyrimidin-2-yl)cyanamides with methyl anthranilates, 2-aminophenyl ketones, and methyl 2-(3-oxopiperazin-2-yl)acetate . The reaction conditions often include the use of solvents such as acetone and acetonitrile, and the reactions are carried out at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization and other purification techniques.

Chemical Reactions Analysis

Types of Reactions

6-[(4,6-dimethylpyrimidin-2-yl)amino]-3,4,9,9a-tetrahydro-2H-pyrazino[1,2-c]pyrimidine-1,8-dione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the synthesis and reactions of this compound include methyl anthranilates, 2-aminophenyl ketones, and methyl 2-(3-oxopiperazin-2-yl)acetate . The reactions are typically carried out in solvents like acetone and acetonitrile, under elevated temperatures.

Major Products Formed

The major products formed from the reactions involving this compound include derivatives of pyrazino-pyrimidine and other heterocyclic compounds .

Mechanism of Action

The mechanism of action of 6-[(4,6-dimethylpyrimidin-2-yl)amino]-3,4,9,9a-tetrahydro-2H-pyrazino[1,2-c]pyrimidine-1,8-dione involves its interaction with molecular targets such as enzymes and proteins. The compound’s structure allows it to bind to specific sites on these targets, inhibiting their activity and affecting various biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[(4,6-dimethylpyrimidin-2-yl)amino]-3,4,9,9a-tetrahydro-2H-pyrazino[1,2-c]pyrimidine-1,8-dione is unique due to its complex structure, which combines elements of both pyrimidine and pyrazino-pyrimidine

Properties

IUPAC Name

(6E)-6-(4,6-dimethylpyrimidin-2-yl)imino-3,4,9,9a-tetrahydro-2H-pyrazino[1,2-c]pyrimidine-1,8-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N6O2/c1-7-5-8(2)16-12(15-7)18-13-17-10(20)6-9-11(21)14-3-4-19(9)13/h5,9H,3-4,6H2,1-2H3,(H,14,21)(H,15,16,17,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSIANLCKWHPVRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N=C2NC(=O)CC3N2CCNC3=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC(=N1)/N=C/2\NC(=O)CC3N2CCNC3=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N6O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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